

Application Notes and Protocols: Acid-Catalyzed Rearrangement of Benzopinacol to Benzopinacolone

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Compound of Interest		
Compound Name:	Benzopinacolone	
Cat. No.:	B033493	Get Quote

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Introduction

The acid-catalyzed rearrangement of benzopinacol to **benzopinacolone** is a classic example of a pinacol rearrangement, a method for converting a 1,2-diol to a carbonyl compound.[1][2] This particular rearrangement involves the dehydration of benzopinacol, followed by a 1,2-phenyl shift to form the more stable **benzopinacolone** (2,2,2-triphenylacetophenone).[1][2][3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by iodine in glacial acetic acid.[2][3][4] This transformation is a valuable tool in organic synthesis for creating sterically hindered ketones and introducing the triphenylmethyl moiety into molecular architectures. While direct applications of **benzopinacolone** in drug development are not extensively documented, the benzophenone scaffold is a prevalent feature in many biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties. [5]

Reaction and Mechanism

The rearrangement proceeds through a carbocation intermediate. The reaction is initiated by the protonation of one of the hydroxyl groups of benzopinacol, which then leaves as a water molecule to form a tertiary carbocation. A subsequent 1,2-migration of a phenyl group leads to



a more stable, resonance-stabilized carbocation. Deprotonation of this intermediate yields the final product, **benzopinacolone**.[1][2][6]

Quantitative Data Summary

Parameter	Value	Catalyst/Solvent	Reference
Yield (Initial Run)	95-96%	lodine in Glacial Acetic Acid	[4]
Yield (Subsequent Runs)	98-99%	Iodine in Glacial Acetic Acid (reusing filtrate)	[4]
Yield	95%	lodine in Glacial Acetic Acid	[7]
Yield	57.8%	lodine in Glacial Acetic Acid	[8]
Melting Point	179-180 °C	-	[4][7]
Melting Point (β-form)	182 °C	-	[3]
Reaction Time	5 minutes of reflux	lodine in Glacial Acetic Acid	[3][4][9][10]
Reaction Time	5-10 minutes of boiling	lodine in Glacial Acetic Acid	[7]

Experimental Protocols

Protocol 1: Rearrangement using Iodine in Glacial Acetic Acid

This protocol is adapted from a procedure by Gomberg and Bachmann.[4]

Materials:

- Benzopinacol
- Glacial Acetic Acid



- Iodine
- Benzene (for optional recrystallization)
- Ligroin (b.p. 90-100°C, for optional recrystallization)
- Ethanol (for washing)

Equipment:

- 1-L round-bottom flask with a reflux condenser
- Heating mantle or wire gauze and Bunsen burner
- 1-L beaker
- · Büchner funnel and suction flask
- · Ice bath

Procedure:

- In a 1-L round-bottom flask, prepare a solution of 1 g of iodine in 500 cc of glacial acetic acid.
 [4]
- Add 100 g (0.27 mole) of benzopinacol to the flask.[4]
- Heat the mixture with shaking until it gently boils.[4]
- Reflux the solution for 5 minutes. The solid benzopinacol should completely dissolve, resulting in a clear red solution.[4]
- Immediately transfer the hot solution to a 1-L beaker and allow it to cool. **Benzopinacolone** will separate as fine threads.[4]
- Cool the beaker in an ice bath to maximize crystallization.[4]
- Collect the product by suction filtration using a Büchner funnel.[4]



- Wash the crystals with two or three 60-cc portions of cold glacial acetic acid until they are colorless.[4]
- Dry the product. The expected yield of nearly pure **benzopinacolone** is 90-91 g (95-96%), with a melting point of 178-179°C.[4]
- The filtrate can be reused for subsequent batches by adding another 100 g of benzopinacol, which can increase the yield to 98-99%.[4]

Optional Recrystallization:

- Dissolve the product in 450 cc of hot benzene.[4]
- Filter the hot solution.
- Add 250 cc of hot ligroin (b.p. 90-100°C) to the filtrate.[4]
- Cool the solution in an ice bath to induce crystallization.[4]
- Filter and dry the purified **benzopinacolone**. The purified product should have a melting point of 179-180°C.[4]

Protocol 2: Small-Scale Rearrangement

This protocol is suitable for smaller quantities.

Materials:

- Benzopinacol (1.0 g)
- Iodine/acetic acid solution (5 mL of 0.20 mg/mL I2 in glacial acetic acid)
- Boiling chip
- Cold water
- Cold ethanol

Equipment:



- 50-mL Erlenmeyer flask
- Hot plate
- Ice bath
- Suction filtration apparatus

Procedure:

- In a 50-mL Erlenmeyer flask, combine 1.0 g of benzopinacol, a boiling chip, and 5 mL of the iodine/acetic acid solution.[9]
- Heat the mixture on a hot plate in a fume hood, stirring manually. Avoid vigorous boiling. A
 dark red solution should form after about 5 minutes of boiling.[9]
- Cool the flask in an ice bath to precipitate the product.[9]
- Add approximately 20 mL of cold water and stir to break up any large crystals.[9]
- Collect the product by suction filtration and wash it with a small amount of cold water, followed by a small amount of cold ethanol.[9]
- Air dry the product, then record the weight and melting point to calculate the percent yield.[9]

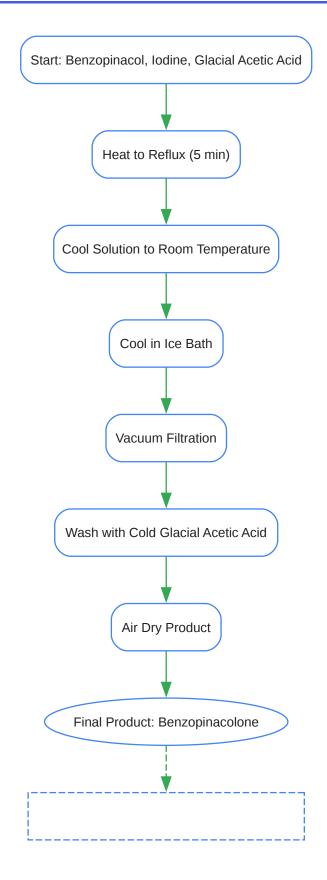
Visualizations



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Caption: Acid-catalyzed rearrangement of benzopinacol mechanism.





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Caption: Experimental workflow for benzopinacolone synthesis.



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